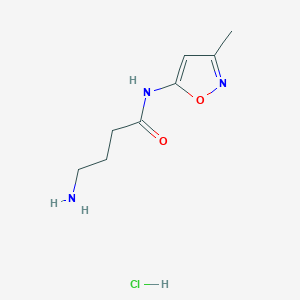
2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid
Descripción general
Descripción
The compound “2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure. This compound also contains a carboxylic acid group and a phenolic group, which are functional groups known for their reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole core, with the phenolic and carboxylic acid groups attached at specific positions. The exact structure would depend on the locations of these groups on the benzimidazole core .Chemical Reactions Analysis
As a benzimidazole derivative, this compound could potentially participate in a variety of chemical reactions. The phenolic and carboxylic acid groups are both reactive and could undergo reactions such as esterification, amidation, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole core, phenolic group, and carboxylic acid group would likely make this compound polar and capable of forming hydrogen bonds .Aplicaciones Científicas De Investigación
Hoechst 33258 and Analogues
The compound 2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid is closely related to Hoechst 33258, a well-known dye for DNA minor groove binding with specificity for AT-rich sequences. This molecule, characterized by its bis-benzimidazole structure, is extensively utilized for fluorescent DNA staining in cell biology to analyze chromosomes, nuclear DNA content, and more. Its analogues are investigated for potential applications as radioprotectors and topoisomerase inhibitors, highlighting their importance in both research and therapeutic contexts (Issar & Kakkar, 2013).
Antioxidant, Microbial, and Cytotoxic Activities
Natural Carboxylic Acids
Natural carboxylic acids, including the subject compound, are recognized for their biological activity. Studies have shown that structural variations among these acids significantly impact their antioxidant, antimicrobial, and cytotoxic activities. For instance, rosmarinic acid demonstrates superior antioxidant properties, while caffeic acid and cinnamic acid exhibit notable antimicrobial activities. These findings suggest the potential of such compounds in developing new therapeutic agents, especially considering the influence of hydroxyl groups and carboxyl groups on their biological functions (Godlewska-Żyłkiewicz et al., 2020).
Chemical Variability and Biological Activity
2,6-bis-(benzimidazol-2-yl)-pyridine Complexes
The chemical versatility of benzimidazole derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, is highlighted by their wide range of biological and electrochemical activities. These compounds serve as a foundation for further exploration into unknown analogues, potentially leading to novel therapeutic agents with improved efficacy (Boča, Jameson, & Linert, 2011).
Anticancer Potential
Knoevenagel Condensation Products
The application of Knoevenagel condensation in generating biologically active molecules, including benzimidazole derivatives, underscores their anticancer potential. These compounds, through various mechanisms such as DNA binding and enzyme inhibition, demonstrate significant anticancer activity. This approach not only facilitates the rational design of new drugs but also enhances our understanding of the molecular basis of their action (Tokala, Bora, & Shankaraiah, 2022).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-21-13-7-8(3-5-12(13)18)14-16-10-4-2-9(15(19)20)6-11(10)17-14/h2-7,18H,1H3,(H,16,17)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXZYCLCDPEFGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654537 | |
| Record name | 2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-3-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid | |
CAS RN |
904818-64-0 | |
| Record name | 2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1449707.png)
![4H,6H,7H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1449708.png)




![2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid](/img/structure/B1449715.png)
![(R)-5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1449719.png)


![{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1449724.png)


